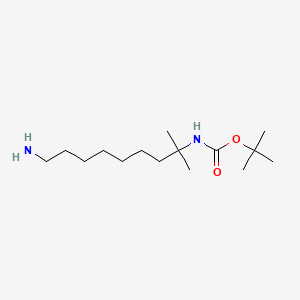

tert-butylN-(9-amino-2-methylnonan-2-yl)carbamate

Description

Introduction to tert-ButylN-(9-Amino-2-Methylnonan-2-yl)Carbamate Research

Historical Context of Carbamate Compounds in Chemical Research

Carbamates, derivatives of carbamic acid, have been pivotal in chemical research since the 19th century. Early work identified their stability compared to carbamic acid, enabling applications in polymers like polyurethanes. By the mid-20th century, carbamates gained prominence in agriculture as pesticides, leveraging their hydrolyzable ester bonds for controlled bioactivity. The 1970s–1980s saw carbamates transition into medicinal chemistry, where their ability to enhance drug permeability and metabolic stability became invaluable. For example, the tert-butyl carbamate (Boc) group, introduced in the 1950s, revolutionized peptide synthesis by protecting amine functionalities during solid-phase reactions. These milestones underscore the evolutionary trajectory that contextualizes this compound as a modern carbamate variant.

Emergence and Relevance of this compound in Contemporary Studies

The target compound, with the molecular formula $$ \text{C}{15}\text{H}{32}\text{N}{2}\text{O}{2} $$, combines a tert-butyl carbamate group with a structurally complex amine backbone. Its relevance stems from two features:

- Protective Group Utility : The tert-butyl carbamate moiety shields primary amines during multi-step syntheses, a strategy critical in producing peptidomimetics and bioactive molecules.

- Branched Alkyl Chain : The 2-methylnonan-2-yl group introduces steric bulk, potentially influencing molecular interactions in catalytic or receptor-binding contexts.

Recent studies highlight its role as an intermediate in synthesizing spiropiperidine derivatives, which are explored for neurological therapeutics. Additionally, its structural analogs appear in patents for antiviral and anticancer agents, reflecting broad applicability.

Table 1: Key Structural Features of this compound

| Feature | Description | Significance |

|---|---|---|

| Carbamate group | $$ \text{R-O-C(=O)-N} $$ | Stabilizes amines; enables controlled release |

| tert-Butyl substituent | $$ (\text{CH}3)3\text{C} $$ | Enhances steric protection and solubility |

| 9-Aminoalkyl chain | Branched nonan-2-yl group with terminal amine | Modulates hydrophobicity and bioactivity |

Scope and Objectives of Academic Inquiry into the Compound

Current research objectives focus on three domains:

- Synthetic Optimization : Developing efficient routes for large-scale production, such as Grignard reactions or catalytic hydrations akin to tert-butyl alcohol synthesis.

- Structural-activity Relationships (SAR) : Correlating the compound’s branched topology with pharmacokinetic properties in drug candidates.

- Material Science Applications : Exploring its integration into polyurethane matrices to tailor mechanical or thermal properties.

A key challenge lies in balancing the steric effects of the tert-butyl group with the reactivity of the primary amine, necessitating precise deprotection strategies.

Overview of Interdisciplinary Research Approaches

Investigations into this carbamate span multiple disciplines:

- Organic Chemistry : Novel synthetic methodologies, such as coupling chloroformates with amines or Curtius rearrangements, are refined to access the compound.

- Computational Chemistry : Molecular dynamics simulations predict its conformational stability in solution, guiding solvent selection for reactions.

- Pharmacology : Collaborations with medicinal chemists assess its utility as a prodrug component, leveraging carbamate hydrolysis for controlled drug release.

For instance, its structural similarity to Boc-protected glutamine methyl ester ($$ \text{C}{11}\text{H}{20}\text{N}{2}\text{O}{5} $$) suggests potential cross-disciplinary insights into peptide coupling techniques.

Properties

Molecular Formula |

C15H32N2O2 |

|---|---|

Molecular Weight |

272.43 g/mol |

IUPAC Name |

tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate |

InChI |

InChI=1S/C15H32N2O2/c1-14(2,3)19-13(18)17-15(4,5)11-9-7-6-8-10-12-16/h6-12,16H2,1-5H3,(H,17,18) |

InChI Key |

XMCNPGVXKKXPOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CCCCCCCN |

Origin of Product |

United States |

Preparation Methods

Protection of Amines Using tert-Butyl Carbamate (Boc) Group

The Boc group is commonly introduced to amines via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, typically under mild conditions. This step is crucial to protect the amino functionality during subsequent synthetic transformations.

- Typical procedure involves dissolving the amine substrate in an aqueous or organic solvent, adding Boc2O, and stirring at room temperature or 0 °C to ambient temperature for several hours.

- Quenching with acid (e.g., KHSO4) and extraction with organic solvents (ethyl acetate or dichloromethane) follows.

- Drying and evaporation yield the Boc-protected amine, often purified by chromatography or recrystallization.

This method is exemplified in the synthesis of Boc-protected amino acids and derivatives, such as tert-butyl (S)-(1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate.

Diastereoselective Addition to N-tert-Butanesulfinyl Imines

A key approach to preparing branched amine derivatives, including those structurally related to tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate, involves the diastereoselective addition of organometallic reagents (Grignard or organolithium) to chiral N-tert-butanesulfinyl imines.

- The N-tert-butanesulfinyl group acts as a chiral auxiliary, enabling stereoselective formation of α-branched amines.

- For example, addition of organomagnesium bromides to t-BS imines in dry toluene at low temperature (-78 °C) yields amino alkene derivatives with high diastereoselectivity (up to >95:5 dr) and good yields (44-85%).

- Subsequent removal of the sulfinyl group and Boc protection yields the target Boc-protected amine.

This method provides access to structurally complex amines with defined stereochemistry, suitable for further functionalization.

Specific Preparation Method for tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate

Stepwise Synthesis Outline

Based on the literature and analogous compounds, the preparation of tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate likely follows these steps:

Reaction Conditions and Yields

- Diastereoselective Addition : Typically performed at low temperature (-78 °C) to maximize stereoselectivity; yields range from 44% to 85% depending on the organometallic reagent and substrate.

- Boc Protection : Conducted at 0 °C to room temperature over several hours; yields generally exceed 80% with proper workup and purification.

- Purification is commonly achieved by flash column chromatography using silica gel and solvent mixtures such as hexanes/ethyl acetate or petroleum ether/ethyl acetate.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-(9-amino-2-methylnonan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines.

Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

tert-ButylN-(9-amino-2-methylnonan-2-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Employed in the synthesis of biologically active molecules and as a linker in bioconjugation.

Medicine: Investigated for its potential use in drug development and as a prodrug.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-(9-amino-2-methylnonan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The tert-butyl carbamate group can be cleaved under acidic conditions to release the active amine, which then interacts with the target molecules .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: tert-Butyl N-(9-amino-2-methylnonan-2-yl)carbamate

- CAS Number : 2358382-58-6

- Molecular Formula : C₁₅H₃₂N₂O₂

- Molecular Weight : 272.43 g/mol

- Structure: Features a branched nonane chain (2-methyl substitution) with a primary amine group at position 9 and a tert-butyl carbamate protecting group at position 2. The carbamate group enhances stability and modulates solubility .

Applications :

Primarily utilized in pharmaceutical and organic synthesis as a protected amine intermediate. The tert-butyl carbamate (Boc) group is acid-labile, enabling selective deprotection under mild acidic conditions, which is critical for peptide synthesis and drug development .

Comparative Analysis with Structurally Similar Compounds

Below is a systematic comparison of tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate with analogous carbamate derivatives, focusing on structural features, reactivity, and applications.

Structural and Functional Group Comparison

Reactivity and Stability

- Target Compound : The Boc group offers acid sensitivity (cleavable with TFA or HCl), while the long alkyl chain confers lipophilicity, influencing membrane permeability in drug candidates .

- Triazine Derivative : The triazine-piperazine system enhances binding to biological targets (e.g., cannabinoid receptors), but the complex structure may reduce synthetic yield compared to simpler carbamates.

- Epoxide-Containing Carbamate : The oxirane ring enables nucleophilic ring-opening reactions (e.g., with amines or thiols), useful for polymer crosslinking or bioconjugation.

- N,N-Diallylcarbamate : Allyl groups participate in radical polymerization or click chemistry, making it valuable in material science.

- Cyclopropyl-Ketone Derivative : The strained cyclopropane and ketone groups increase electrophilicity, suitable for cycloaddition or redox reactions.

- Cyano-Tetrahydropyran Carbamate : The cyano group stabilizes adjacent charges, enhancing solubility in polar solvents, while the tetrahydropyran ring adds steric bulk.

Research Findings and Trends

- Synthetic Challenges : Long-chain carbamates like the target compound require precise control over regioselectivity during alkylation, whereas smaller derivatives (e.g., ) are easier to synthesize but lack multifunctionality .

- Thermodynamic Stability : Bulky substituents (e.g., tetrahydropyran in ) improve thermal stability but may hinder crystallization, complicating purification .

Biological Activity

tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate is an organic compound belonging to the carbamate class, characterized by its unique structure that includes a long alkyl chain and an amino group. This compound is of significant interest in both organic synthesis and biological research due to its potential applications in pharmaceuticals and agrochemicals.

- CAS Number : 2358382-58-6

- Molecular Formula : C15H32N2O2

- Molecular Weight : 272.4 g/mol

- Purity : 95%

The synthesis of tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in solvents like dichloromethane or tetrahydrofuran at room temperature .

The mechanism of action varies based on its application:

- In organic synthesis, it acts as a protecting group for amines, preventing unwanted reactions.

- In biological systems, it may interact with enzymes or receptors, modulating their activity.

Biological Activity

Research has indicated that tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate can serve as a precursor for bioactive molecules. Its biological activity can be summarized as follows:

Anticancer Potential

Recent studies have explored the anticancer properties of carbamate derivatives. For example, similar compounds have shown cytotoxic effects in various cancer cell lines, including neuroblastoma and glioblastoma. The growth inhibition concentrations (GI50) for related compounds were found to be in the nanomolar range, suggesting that modifications to the carbamate structure can enhance potency against cancer cells .

Case Studies

- Cytotoxicity Evaluation :

- Mechanistic Insights :

Comparative Analysis

The biological activity and properties of tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate can be compared with other similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| tert-butyl carbamate | Simpler structure without long alkyl chain | Used in organic synthesis |

| tert-butyl N-methylcarbamate | Methyl group instead of amino group | Limited biological applications |

| tert-butyl carbazate | Contains a hydrazine group | Potentially higher reactivity |

| tert-butyl N-(9-amino-2-methylnonan-2-yl)carbamate | Unique long alkyl chain and amino group | Promising anticancer activity |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.